molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4

2-[2-Sulfo(ethyl-d4)]pseudourea

Cat. No.: B585345
CAS No.: 1346602-43-4
M. Wt: 188.252
InChI Key: LTHWZZOUNJCHES-LNLMKGTHSA-N
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Description

2-[2-Sulfo(ethyl-d4)]pseudourea (CAS: 1346602-43-4) is a deuterated analog of a sulfonated pseudourea derivative. Its molecular formula is C₃H₄D₄N₂O₃S₂, with a molecular weight of 188.26 g/mol . This compound is classified as a reference standard for impurities associated with Mesna (sodium 2-mercaptoethanesulfonate), a therapeutic agent used to mitigate chemotherapy-induced hemorrhagic cystitis . The structure incorporates a deuterated ethyl-sulfo group (-SO₃H) and a pseudourea moiety (-N-C(=NH)-NH₂), which distinguishes it from other Mesna-related impurities. Its deuterated form enhances utility in analytical applications, such as liquid chromatography-mass spectrometry (LC-MS), by providing distinct isotopic signatures for accurate quantification .

Properties

CAS No.

1346602-43-4

Molecular Formula

C3H8N2O3S2

Molecular Weight

188.252

IUPAC Name

2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid

InChI

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2

InChI Key

LTHWZZOUNJCHES-LNLMKGTHSA-N

SMILES

C(CS(=O)(=O)O)SC(=N)N

Synonyms

2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid;  2-S-Thiuronium (Ethane-d4)sulfonate;  2-(Amidinothio)(ethane-d4)sulfonic Acid;  2-S-Thiuronium (Ethane-d4)sulfonate;  Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Sulfo(ethyl-d4)]pseudourea typically involves the reaction of deuterated ethylamine with thiourea and sulfuric acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:

    Step 1: Deuterated ethylamine is reacted with thiourea in the presence of sulfuric acid.

    Step 2: The reaction mixture is heated to facilitate the formation of the sulfoethyl group.

    Step 3: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-Sulfo(ethyl-d4)]pseudourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

2-[2-Sulfo(ethyl-d4)]pseudourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea involves its interaction with specific molecular targets. The sulfoethyl group can form strong interactions with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to label and study proteins. The deuterium atoms in the compound provide additional stability and enable precise tracking in experimental studies .

Comparison with Similar Compounds

Key Structural and Molecular Features

The following table summarizes critical parameters of 2-[2-Sulfo(ethyl-d4)]pseudourea and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₃H₄D₄N₂O₃S₂ 188.26 1346602-43-4 Deuterated ethyl-sulfo, pseudourea
Mesna-d4 (sodium salt) C₂HD₄NaO₃S₂ 168.20 N/A Deuterated thiol, sulfonate
Dimesna-d8 (disulfide analog) C₄D₈Na₂O₆S₄ 334.39 N/A Deuterated disulfide, sulfonate pairs

Sources :

Functional Group and Reactivity Differences

  • The deuterated ethyl-sulfo group enhances stability against metabolic degradation compared to non-deuterated analogs .
  • Mesna-d4 : Contains a deuterated thiol (-SD) and sulfonate group. The thiol group is prone to oxidation, forming disulfide linkages (e.g., Dimesna-d8), but deuterium substitution may slow this process .
  • Dimesna-d8 : A fully deuterated disulfide derivative with two sulfonate groups. Its higher molecular weight (334.39 g/mol) and disulfide bond make it less reactive than the pseudourea analog but more stable in oxidative environments .

Analytical Utility

  • Deuterated Standards: All three compounds serve as internal standards for LC-MS due to their isotopic labels, which avoid overlap with non-deuterated analytes .
  • Chromatographic Behavior : The pseudourea moiety in this compound likely increases polarity compared to Mesna-d4, leading to shorter retention times in reverse-phase HPLC. Dimesna-d8, with its disulfide bond, may exhibit intermediate retention .

Notes

Deuterium Labeling : Deuterated analogs like this compound are indispensable for minimizing matrix effects in mass spectrometry .

Data Gaps: Limited experimental data on exact pKa values, thermal stability, and kinetic parameters for hydrolysis of the pseudourea group necessitate further studies.

Regulatory Status: None of these compounds are listed under major global chemical inventories (e.g., TSCA, REACH), as they are specialized reference materials .

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